molecular formula C12H22O B14659488 Cyclododec-3-en-1-ol CAS No. 41513-26-2

Cyclododec-3-en-1-ol

Cat. No.: B14659488
CAS No.: 41513-26-2
M. Wt: 182.30 g/mol
InChI Key: VZKCZKATLSGNPW-UHFFFAOYSA-N
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Description

Cyclododec-3-en-1-ol is an organic compound with the molecular formula C12H22O It is a cyclic alcohol with a double bond located at the third carbon atom in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclododec-3-en-1-ol can be synthesized through several methods. One common approach involves the treatment of cyclododec-3-en-1-one with isopropenylmagnesium bromide in tetrahydrofuran. This reaction primarily yields the E-isomer of this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using similar reaction conditions as those used in laboratory settings. The choice of reagents and solvents, as well as reaction conditions, are optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Cyclododec-3-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclododec-3-en-1-one.

    Reduction: It can be reduced to cyclododecanol.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.

Major Products

    Oxidation: Cyclododec-3-en-1-one.

    Reduction: Cyclododecanol.

    Substitution: Cyclododec-3-en-1-halides.

Scientific Research Applications

Cyclododec-3-en-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of cyclododec-3-en-1-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes that catalyze oxidation-reduction reactions. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a hydroxyl group and a double bond in its cyclic structure. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

41513-26-2

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

cyclododec-3-en-1-ol

InChI

InChI=1S/C12H22O/c13-12-10-8-6-4-2-1-3-5-7-9-11-12/h6,8,12-13H,1-5,7,9-11H2

InChI Key

VZKCZKATLSGNPW-UHFFFAOYSA-N

Canonical SMILES

C1CCCCC(CC=CCCC1)O

Origin of Product

United States

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